8-hydroxyquinoline-5-sulfonyl Chloride
Overview
Description
8-Hydroxyquinoline-5-sulfonyl Chloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-5-sulfonyl chloride typically involves the sulfonation of 8-hydroxyquinoline followed by chlorination. One common method includes reacting 8-hydroxyquinoline with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-5-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, and other derivatives that retain the quinoline core structure .
Scientific Research Applications
8-Hydroxyquinoline-5-sulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline-5-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic partner .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-hydroxyquinoline-5-sulfonyl chloride include:
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and biological activities.
8-Hydroxyquinoline-5-sulfonic Acid: A derivative with a sulfonic acid group instead of a sulfonyl chloride, used in similar applications but with different reactivity.
8-Hydroxyquinoline-5-sulfonamide: Another derivative where the sulfonyl chloride group is replaced by a sulfonamide group, offering different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its high reactivity due to the presence of the sulfonyl chloride group. This makes it a valuable reagent for introducing sulfonyl groups into various molecules, which can significantly alter their chemical and biological properties .
Properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)8-4-3-7(12)9-6(8)2-1-5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPFQMZVJQUTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403706 | |
Record name | 8-hydroxyquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64641-92-5 | |
Record name | 8-hydroxyquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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